molecular formula C6H8O2 B6152872 5-oxaspiro[2.3]hexane-1-carbaldehyde CAS No. 1780514-13-7

5-oxaspiro[2.3]hexane-1-carbaldehyde

Cat. No.: B6152872
CAS No.: 1780514-13-7
M. Wt: 112.1
InChI Key:
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Description

5-oxaspiro[2.3]hexane-1-carbaldehyde is a chemical compound with the molecular formula C6H8O2. It is characterized by a spirocyclic structure, where an oxygen atom is incorporated into a six-membered ring, and an aldehyde functional group is attached to the ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxaspiro[2.3]hexane-1-carbaldehyde typically involves the formation of the spirocyclic ring followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The reaction conditions often include the use of catalysts like Lewis acids or bases to facilitate the ring closure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-oxaspiro[2.3]hexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-oxaspiro[2.3]hexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxaspiro[2.3]hexane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde group and spirocyclic structure. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure combined with an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1780514-13-7

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

90

Origin of Product

United States

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